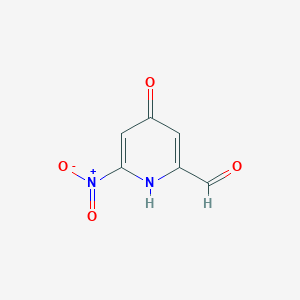
4-Hydroxy-6-nitropyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4N2O4 It is a derivative of pyridine, featuring both a hydroxyl group and a nitro group on the pyridine ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-nitropyridine-2-carbaldehyde typically involves the nitration of pyridine derivatives followed by functional group transformations. One common method involves the nitration of 4-hydroxy-2-pyridinecarboxaldehyde using nitric acid and sulfuric acid to introduce the nitro group at the 6-position . The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency . The continuous flow process involves the nitration of pyridine derivatives in a microreactor, followed by subsequent purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.
Major Products Formed
Oxidation: 4-Hydroxy-6-nitropyridine-2-carboxylic acid.
Reduction: 4-Hydroxy-6-aminopyridine-2-carbaldehyde.
Substitution: Depending on the nucleophile, products such as 4-alkoxy-6-nitropyridine-2-carbaldehyde or 4-amino-6-nitropyridine-2-carbaldehyde.
Applications De Recherche Scientifique
4-Hydroxy-6-nitropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-nitropyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can contribute to its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-nitropyridine: Similar structure but lacks the aldehyde group.
6-Nitropyridine-2-carbaldehyde: Similar structure but lacks the hydroxyl group.
4-Hydroxy-6-aminopyridine-2-carbaldehyde: Similar structure but has an amino group instead of a nitro group.
Uniqueness
4-Hydroxy-6-nitropyridine-2-carbaldehyde is unique due to the presence of both a hydroxyl group and a nitro group on the pyridine ring, along with an aldehyde functional group
Propriétés
Formule moléculaire |
C6H4N2O4 |
|---|---|
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
6-nitro-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4N2O4/c9-3-4-1-5(10)2-6(7-4)8(11)12/h1-3H,(H,7,10) |
Clé InChI |
GUKRICAYEOZHQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=CC1=O)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
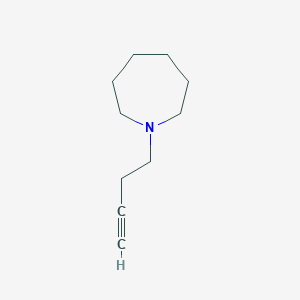
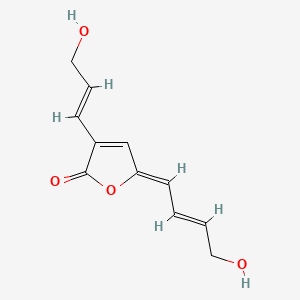
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
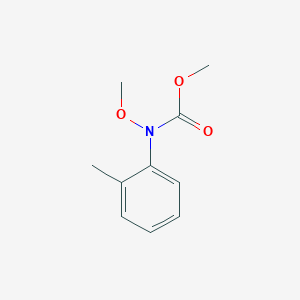
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)
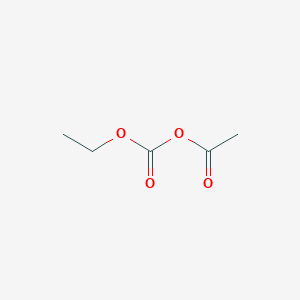



![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
